molecular formula C6H10OS2 B6144530 2-ethyl-1,3-dithiolane-2-carbaldehyde CAS No. 33406-20-1

2-ethyl-1,3-dithiolane-2-carbaldehyde

Cat. No.: B6144530
CAS No.: 33406-20-1
M. Wt: 162.3 g/mol
InChI Key: UBAXKQCPVKSMNY-UHFFFAOYSA-N
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Description

2-ethyl-1,3-dithiolane-2-carbaldehyde is an organic compound characterized by a five-membered ring containing two sulfur atoms and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethyl-1,3-dithiolane-2-carbaldehyde can be synthesized through the reaction of 2-mercaptoethanol with an aldehyde in the presence of a Lewis acid catalyst. This reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired product . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or petroleum ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1,3-dithiolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-1,3-dithiolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c1-2-6(5-7)8-3-4-9-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXKQCPVKSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(SCCS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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